molecular formula C20H27NO6 B2938709 Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate CAS No. 1798715-69-1

Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate

Cat. No.: B2938709
CAS No.: 1798715-69-1
M. Wt: 377.437
InChI Key: BWSDQQVQCZIBQV-UHFFFAOYSA-N
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Description

Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate (CAS: 94882-75-4) is a specialized organic compound featuring a benzyl ester, a propenoate backbone, and dual tert-butoxycarbonyl (Boc) protecting groups on the amino moiety. Its molecular formula is C15H19NO4, with a molecular weight of 277.32 g/mol . The Boc groups serve to protect reactive amine functionalities during synthetic processes, while the benzyl ester enhances solubility and facilitates selective deprotection under mild conditions (e.g., hydrogenolysis). This compound is utilized in peptide synthesis, polymer chemistry, and as a precursor for advanced intermediates in pharmaceutical research .

Properties

IUPAC Name

benzyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO6/c1-14(16(22)25-13-15-11-9-8-10-12-15)21(17(23)26-19(2,3)4)18(24)27-20(5,6)7/h8-12H,1,13H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSDQQVQCZIBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(=C)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798715-69-1
Record name benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate
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Preparation Methods

The synthesis of Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids (e.g., TFA), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines).

Scientific Research Applications

Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate is primarily related to its role as a protecting group in organic synthesis. The Boc groups protect the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc groups can be selectively removed to reveal the free amino group, which can then participate in further reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound (Target) 94882-75-4 C15H19NO4 277.32 Bis-Boc-protected amino group, propenoate ester, benzyl moiety
Benzyl 2-[[(2S)-2-[[2-(tert-Butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate 118700-52-0 C22H33N3O6 435.51 Boc-protected amino acid chain, benzyl ester, branched alkyl backbone
Benzyl 2-[(2S)-2-[(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate 200427-89-0 C31H42N4O7 582.70 Extended peptide chain with Boc groups, phenylalanine-like structure, benzyl ester
4-{[(4-{[(tert-butoxy)carbonyl]aminomethyl}phenyl)methylamino]carbonyl}-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole N/A N/A N/A Imidazole core, Boc-protected lysine, aromatic substituents

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : highlights the commercial production of Boc-protected compounds by firms like Hairui Chem, emphasizing their demand in API and fine chemical synthesis .
  • Regulatory Considerations : Polymers incorporating tert-butyl groups () face stringent environmental regulations due to peroxoate initiators, whereas small-molecule Boc derivatives like the target compound are typically regulated under standard chemical safety protocols .

Biological Activity

Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate, a compound with the chemical formula C20_{20}H27_{27}N2_{2}O6_{6}, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) groups attached to an amino group, which enhances its stability and solubility. The structure can be represented as follows:

Chemical Structure

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Prop-2-enoate Backbone : Starting from a suitable benzyl derivative.
  • Boc Protection : The amino group is protected using tert-butoxycarbonyl chloride.
  • Purification : The final product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that derivatives of benzyl compounds often exhibit antimicrobial properties. A study on related compounds showed significant activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, suggesting that this compound may possess similar properties .

CompoundActivity AgainstConcentration (μg/mm²)Reference
This compoundP. aeruginosa0.88
This compoundS. aureus0.44

Anticancer Activity

Preliminary studies have suggested that benzyl derivatives can inhibit tumor growth in various cancer models. Specific investigations into related compounds have shown efficacy against ovarian cancer xenografts in animal models, indicating potential for this compound in cancer therapy .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that benzyl derivatives can induce apoptosis in cancer cells, possibly through the activation of caspase pathways.
    • A study found that compounds similar to this compound exhibited IC50_{50} values in the low micromolar range against cancer cell lines.
  • Mechanism of Action : The mechanism by which these compounds exert their effects may involve modulation of enzyme activity related to cell proliferation and survival.
  • Toxicity Studies : Toxicity assessments reveal that while some benzyl derivatives show promising biological activity, they also require careful evaluation for cytotoxic effects on healthy cells.

Q & A

Advanced Research Question

  • Molecular docking : Simulate interactions with chiral catalysts (e.g., organocatalysts) to predict enantioselectivity.
  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • Compare results with experimental ee (enantiomeric excess) values from HPLC chiral columns .

How can researchers identify and mitigate degradation byproducts during long-term storage?

Advanced Research Question

  • LC-MS/MS : Detect trace impurities (e.g., hydrolyzed carboxylic acids or de-Boc products).
  • Stability-indicating assays : Develop HPLC methods to resolve degradation products .
  • Add stabilizers (e.g., radical scavengers) if oxidative degradation is observed via EPR spectroscopy.

What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

Advanced Research Question
For Suzuki-Miyaura couplings:

  • Screen Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃ vs. Cs₂CO₃) to enhance aryl boronate coupling efficiency.
  • Use directing groups (e.g., pyridine) to control coupling positions .
  • Analyze regioselectivity via NOESY NMR to confirm spatial arrangements.

How can synthetic byproducts from incomplete Boc protection be characterized and minimized?

Advanced Research Question

  • 2D NMR (HSQC, HMBC) : Assign signals to mono-Boc or unreacted amine byproducts.
  • Optimize Boc protection using excess Boc₂O (2.2 eq) in THF with DMAP (0.1 eq) .
  • Employ scavenger resins (e.g., polymer-bound isocyanate) to remove residual amines.

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